Cas no 1074-18-6 (2-(ethylamino)benzenethiol)

2-(ethylamino)benzenethiol structure
2-(ethylamino)benzenethiol structure
Product Name:2-(ethylamino)benzenethiol
CAS No:1074-18-6
MF:C8H11NS
MW:153.24464058876
CID:1183437
PubChem ID:12456237
Update Time:2025-04-20

2-(ethylamino)benzenethiol Chemical and Physical Properties

Names and Identifiers

    • 2-(ethylamino)benzenethiol
    • 2-ethylamino-benzenethiol
    • N-ethyl-o-aminothiophenol
    • CTK0D6547
    • 2-ethylamino-thiophenol
    • Benzenethiol, 2-(ethylamino)-
    • SureCN4976060
    • 2-Aethylamino-thiophenol
    • 2-ethylamino-benzenethiol; N-ethyl-o-aminothiophenol; CTK0D6547; 2-ethylamino-thiophenol; Benzenethiol, 2-(ethylamino)-; SureCN4976060; 2-Aethylamino-thiophenol;
    • SCHEMBL4976060
    • DTXSID40499015
    • 1074-18-6
    • o-ethylaminothiophenol
    • 2-(Ethylamino)benzene-1-thiol
    • Inchi: 1S/C8H11NS/c1-2-9-7-5-3-4-6-8(7)10/h3-6,9-10H,2H2,1H3
    • InChI Key: SDNCKKXICOQHEL-UHFFFAOYSA-N
    • SMILES: SC1C=CC=CC=1NCC

Computed Properties

  • Exact Mass: 153.06122053g/mol
  • Monoisotopic Mass: 153.06122053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 95.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 13Ų
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